

Technical Guide: Solubility Profile & Physicochemical Characterization of 1-(1-Ethoxyethoxy)-2-methylpropane

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Compound of Interest

Compound Name:	1-(1-Ethoxyethoxy)-2-methylpropane
CAS No.:	6986-51-2
Cat. No.:	B3334385

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Executive Summary & Compound Identity

1-(1-Ethoxyethoxy)-2-methylpropane, commonly known as Acetaldehyde Ethyl Isobutyl Acetal (AEIA), is a mixed acetal characterized by its ether-like solvency and acid-sensitive stability. While historically utilized as a high-purity flavoring agent (FEMA 4528), it has emerged in pharmaceutical research as a "switchable" green solvent candidate and a critical process impurity in ethanolic/isobutanol-based syntheses.

This guide defines its solubility parameters, miscibility with organic media, and specific utility in API (Active Pharmaceutical Ingredient) processing.

Chemical Identity Matrix

Attribute	Specification
IUPAC Name	1-(1-Ethoxyethoxy)-2-methylpropane
Common Name	Acetaldehyde Ethyl Isobutyl Acetal (AEIA)
CAS Number	6986-51-2
Molecular Formula	
Molecular Weight	146.23 g/mol
Structure	Mixed Acetal (Ethyl / Isobutyl)
Physical State	Colorless Liquid
Boiling Point	155–158 °C (at 760 mmHg)
LogP (Oct/Water)	2.02 (Lipophilic)

Solubility Profile & Miscibility

The solubility profile of AEIA is governed by its amphiphilic but predominantly lipophilic nature. The central acetal linkage (

) provides moderate polarity, while the isobutyl and ethyl wings drastically reduce water miscibility compared to lower acetals (e.g., dimethyl acetal).

Miscibility with Common Solvents

Data synthesized from thermodynamic group contribution models and homologous series comparison.

Solvent Class	Representative Solvent	Miscibility with AEIA	Interaction Mechanism
Alcohols	Methanol, Ethanol, IPA	Miscible	Dipole-dipole & H-bond acceptance
Chlorinated	Dichloromethane (DCM)	Miscible	Dipole-dipole
Ethers	THF, Diethyl Ether, MTBE	Miscible	London Dispersion forces
Alkanes	Heptane, Hexane	Miscible	Hydrophobic interaction
Aqueous	Water	Immiscible	Hydrophobic effect (LogP 2.02)
Polar Aprotic	DMSO, Acetonitrile	Miscible	Dipole-dipole

Hansen Solubility Parameters (HSP)

To predict the solubility of specific APIs in AEIA, we utilize the Hansen Solubility Parameters. These values are estimated based on the Van Krevelen and Hoftyzer group contribution method.

- Dispersion (δ_D): ~15.5 MPa
(Driven by the isobutyl/ethyl alkyl chains)
- Polarity (δ_P): ~5.2 MPa
(Ether oxygens provide moderate polarity)
- Hydrogen Bonding (δ_H): ~5.8 MPa

(H-bond acceptor only; no donor capability)

Application Insight: AEIA occupies a region in Hansen space similar to Diisopropyl ether or 2-MeTHF. It is an excellent solvent for:

- Non-polar APIs: Steroids, lipids, and aromatic hydrocarbons.
- Intermediate Polarity: Protected amino acids and esters.
- Poor Solvent for: Inorganic salts, zwitterionic amino acids, and sugars.

Mechanistic Applications in Drug Development

The "Switchable" Solvent Concept (Green Chemistry)

Unlike stable ethers (e.g., THF), AEIA is an acid-labile solvent. It remains stable under basic and neutral conditions, allowing for nucleophilic substitutions or reductions. However, upon exposure to aqueous acid, it hydrolyzes.

Mechanism:

This property allows for facile product isolation. Instead of energy-intensive distillation, the solvent can be "destroyed" (hydrolyzed) into water-soluble fragments (Acetaldehyde/Ethanol) and a separable alcohol (Isobutanol), precipitating the hydrophobic API.

Impurity Management

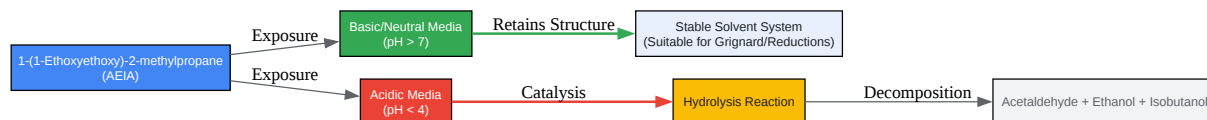
In syntheses utilizing Ethanol and Isobutanol (or isobutyl reagents) in the presence of acetaldehyde equivalents, AEIA forms as a byproduct.

- Detection: GC-MS is required due to its volatility.
- Removal: exploiting the boiling point differential (155°C) or acid hydrolysis wash.

Visualizations & Pathways

Hydrolysis & Solvation Pathway

The following diagram illustrates the stability profile of AEIA and its decomposition pathway under acidic conditions, a critical consideration for process safety.



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Caption: Stability profile of AEIA showing resistance to base and rapid hydrolysis in acidic environments.

Experimental Protocol: Determination of API Solubility in AEIA

Objective: To quantify the saturation solubility of a target Drug Substance (DS) in AEIA at 25°C.

Materials:

- AEIA (Purity >98%, anhydrous).
- Target API (micronized).
- 0.45 µm PTFE Syringe Filters (Compatible with acetals).
- HPLC/UPLC system.

Workflow:

- Preparation: Add excess API (approx. 50 mg) to a glass vial containing 2.0 mL of AEIA.
- Equilibration: Vortex for 30 seconds, then place in a thermomixer at 25°C / 750 RPM for 24 hours.
 - Note: Ensure the vial is sealed with a PTFE-lined cap to prevent moisture ingress (which could trigger slow hydrolysis).
- Visual Check: If the solution becomes clear, add more solid API until a suspension persists.

- Sampling:
 - Centrifuge the sample at 10,000 RPM for 5 minutes.
 - Extract supernatant and filter through a 0.45 μm PTFE filter.
 - Dilution: Immediately dilute the filtrate 1:100 with Acetonitrile (avoid water/acid diluents to prevent hydrolysis during analysis).
- Quantification: Analyze via HPLC-UV against a standard curve.

Self-Validating Check:

- Control: Run a stability check of the API in AEIA for 24h to ensure no acetal exchange occurs with nucleophilic groups (e.g., -OH, -NH₂) on the API.

Safety & Handling (E-E-A-T)

- Peroxide Formation: Like all ethers and acetals, AEIA can form explosive peroxides upon exposure to air and light.
 - Protocol: Test with starch-iodide paper before distillation. Store under nitrogen.
- Flammability: Flash point is approx. 25°C. Handle in a fume hood away from static discharge.
- Toxicity: Generally recognized as safe (GRAS) for flavor use (FEMA 4528), but industrial solvent exposure limits are not established. Treat as a standard organic solvent (similar to Toluene/Xylene) requiring PPE.

References

- PubChem.**1-(1-Ethoxyethoxy)-2-methylpropane** - Compound Summary. National Library of Medicine.[1] Available at: [\[Link\]](#)
- FEMA.Flavor Ingredient Library: Acetaldehyde Ethyl Isobutyl Acetal (FEMA 4528). Flavor and Extract Manufacturers Association. Available at: [\[Link\]](#)

- YMER Digital. A Concise Review on Synthesis of Acetal and Recent Advances. (Discusses acetal stability and green synthesis). Available at: [\[Link\]](#)

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Sources

- 1. SID 134994139 - PubChem [pubchem.ncbi.nlm.nih.gov]
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